8CN

Description

Properties

IUPAC Name |

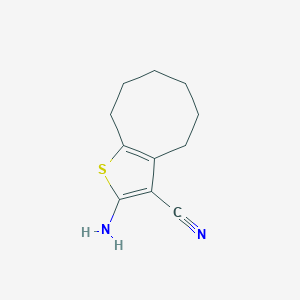

2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c12-7-9-8-5-3-1-2-4-6-10(8)14-11(9)13/h1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMNIWGELAUZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40106-14-7 | |

| Record name | 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Anti-Leishmanial Action of 8CN: A Tale of Two Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The query for the mechanism of action of "8CN" against Leishmania presents an ambiguity in the scientific literature. The abbreviation "this compound" is associated with a 2-amino-thiophene derivative with demonstrated anti-leishmanial properties. However, the provided chemical name, 8-chloro-N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-1,6-naphthyridin-5-amine , corresponds to a 1,6-naphthyridine derivative . To provide a comprehensive technical overview, this guide addresses the potential mechanisms of action for both chemical scaffolds, as a definitive mechanism for a single, unambiguously identified "this compound" is not available in the current body of scientific literature.

Part 1: The 2-Amino-Thiophene Scaffold - A Multi-Pronged Assault on Leishmania

Recent studies have highlighted 2-amino-thiophene derivatives as a promising class of anti-leishmanial agents. A compound specifically designated as this compound, belonging to this class, has shown significant activity against Leishmania amazonensis. The proposed mechanisms of action for this scaffold are multifaceted, targeting both the parasite directly and modulating the host's immune response.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 2-amino-thiophene derivatives against Leishmania species.

| Compound | Leishmania Species | Form | IC50 (µM) | CC50 (µM) (Cell Line) | Selectivity Index (SI) | Reference |

| This compound | L. amazonensis | Promastigote | 1.2 | >43.9 | 36.58 | [1] |

| This compound | L. amazonensis | Amastigote | 9.8 | >43.9 | >4.48 | [2] |

| SB-200 | L. braziliensis | Promastigote | 4.25 | 42.52 (J774.A1) | 10.74 | [3] |

| SB-200 | L. major | Promastigote | 4.65 | 39.2 (VERO) | 9.89 | [3] |

| SB-200 | L. infantum | Promastigote | 3.96 | - | - | [3] |

| SB-200 | L. infantum | Amastigote | 2.85 | 42.52 (J774.A1) | 14.97 | [3] |

| SB-83 | L. infantum | Promastigote | 7.46 | 52.27 (RAW 264.7) | 7.0 | [4] |

| SB-83 | L. donovani | Promastigote | 9.84 | 52.27 (RAW 264.7) | 5.31 | [4] |

| SB-83 | L. infantum | Amastigote | 2.91 | - | - | [4] |

Proposed Mechanisms of Action for 2-Amino-Thiophene Derivatives

1. Induction of Apoptosis-Like Cell Death: Several 2-amino-thiophene derivatives have been shown to induce a programmed cell death cascade in Leishmania promastigotes. Key indicators of this process include the externalization of phosphatidylserine on the parasite's cell surface and fragmentation of its DNA.[4][5] This suggests an activation of endogenous parasite pathways leading to self-destruction.

2. Inhibition of Trypanothione Reductase (TryR): Trypanothione reductase is a crucial enzyme in the thiol-based redox metabolism of Leishmania, protecting the parasite from oxidative stress. Docking studies have suggested that 2-amino-thiophene derivatives can bind to the active site of TryR, potentially inhibiting its function.[5] This would leave the parasite vulnerable to damage from reactive oxygen species (ROS) produced by the host's immune cells.

3. Immunomodulation of the Host Macrophage: The anti-leishmanial effect of some 2-amino-thiophene derivatives is also attributed to their ability to modulate the infected macrophage's response. These compounds have been observed to increase the production of pro-inflammatory cytokines such as TNF-α and IL-12, as well as nitric oxide (NO), all of which are key mediators of parasite killing.[4][5] Concurrently, they can decrease the levels of anti-inflammatory cytokines like IL-10 and IL-6, which would otherwise suppress the anti-leishmanial response.[4]

4. Disruption of Cell Membrane Integrity: Studies on the derivative SB-200 have indicated that it can cause a loss of integrity in the Leishmania cell membrane, leading to morphological changes and ultimately cell death.[3]

5. Inhibition of Arginase: The activity of the derivative SB-83 has been linked to a reduction in arginase activity.[4] Arginase is an enzyme that Leishmania uses to produce polyamines, which are essential for its growth and proliferation. By inhibiting this enzyme, the compound can starve the parasite of these vital molecules.

Visualizing the Mechanisms

Part 2: The Naphthyridine Scaffold - Targeting Fundamental Parasite Machinery

While less information is available specifically for 1,6-naphthyridine derivatives, studies on related 1,5- and 1,8-naphthyridine compounds reveal potential mechanisms of action against Leishmania. These compounds appear to target fundamental cellular processes within the parasite.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative naphthyridine derivatives against Leishmania infantum.

| Compound Class | Form | IC50 (µM) | CC50 (µM) (Cell Line) | Selectivity Index (SI) | Reference |

| 1,5-Naphthyridine (cpd 22) | Amastigote | 0.58 | >157.4 (Murine Splenocytes) | 271.5 | [6] |

| Indeno-1,5-naphthyridine (5h) | Amastigote | 0.54 | - | >100 | [7] |

| Indeno-1,5-naphthyridine (6b) | Amastigote | 0.74 | - | >100 | [7] |

Proposed Mechanisms of Action for Naphthyridine Derivatives

1. Inhibition of Type IB DNA Topoisomerase (TopIB): DNA topoisomerase IB is essential for relaxing DNA supercoils during replication and transcription. The Leishmania TopIB is structurally distinct from its human counterpart, making it an attractive drug target. Certain 1,5-naphthyridine derivatives have been shown to be potent inhibitors of Leishmania infantum TopIB.[6][7] Inhibition of this enzyme would lead to catastrophic DNA damage and cell death.

2. Sequestration of Divalent Metal Cations: Some 8-hydroxy naphthyridine derivatives have been found to exert their anti-leishmanial effect by chelating divalent metal cations.[8] These metal ions are essential cofactors for numerous enzymes involved in vital metabolic pathways. By sequestering these cations, the compounds effectively starve the parasite of these essential components, leading to a shutdown of cellular functions.

Visualizing the Mechanisms

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-leishmanial mechanisms of action.

General Experimental Workflow

Anti-promastigote Viability Assay

-

Objective: To determine the direct effect of the compound on the extracellular, flagellated form of the parasite.

-

Methodology:

-

Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) to the logarithmic growth phase.

-

The promastigotes are seeded into 96-well plates at a density of approximately 1-2 x 10^6 cells/mL.

-

The test compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.

-

The plates are incubated at 24-26°C for 48-72 hours.

-

Cell viability is assessed using a metabolic indicator such as MTT or Resazurin. The absorbance or fluorescence is measured using a plate reader.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Intracellular Anti-amastigote Assay

-

Objective: To evaluate the efficacy of the compound against the clinically relevant intracellular, non-flagellated form of the parasite within host macrophages.

-

Methodology:

-

A suitable macrophage cell line (e.g., J774.A1, RAW 264.7, or primary peritoneal macrophages) is seeded in 96-well plates and allowed to adhere.

-

The adherent macrophages are infected with stationary-phase promastigotes at a specific multiplicity of infection (e.g., 10:1 parasites to macrophage).

-

After an incubation period (4-24 hours) to allow for phagocytosis and transformation into amastigotes, extracellular parasites are washed away.

-

The test compound is serially diluted and added to the infected macrophages.

-

The plates are incubated at 37°C in a 5% CO2 atmosphere for 72-96 hours.

-

The number of intracellular amastigotes is quantified. This can be done by Giemsa staining and microscopic counting, or by using reporter gene-expressing parasites (e.g., luciferase or GFP).

-

The IC50 value is determined based on the reduction in the number of amastigotes compared to the untreated control.

-

Trypanothione Reductase (TryR) Inhibition Assay

-

Objective: To determine if the compound directly inhibits the enzymatic activity of TryR.

-

Methodology:

-

Recombinant Leishmania TryR is purified.

-

The assay is typically performed in a 96-well plate.

-

The reaction mixture contains a buffer (e.g., HEPES), NADPH, and the test compound at various concentrations.

-

The reaction is initiated by the addition of the enzyme's substrate, trypanothione disulfide (TS2).

-

The activity of TryR is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Alternatively, a coupled assay using DTNB (Ellman's reagent) can be employed, where the reduction of DTNB by reduced trypanothione is measured at 412 nm.

-

The IC50 value for enzyme inhibition is calculated.

-

DNA Topoisomerase IB (TopIB) Relaxation Assay

-

Objective: To assess the ability of the compound to inhibit the DNA relaxing activity of Leishmania TopIB.

-

Methodology:

-

Recombinant Leishmania TopIB is purified.

-

The assay mixture contains a supercoiled plasmid DNA substrate (e.g., pBR322) in a suitable reaction buffer.

-

The test compound is added to the mixture.

-

The reaction is started by the addition of the TopIB enzyme and incubated at the optimal temperature (e.g., 37°C).

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized.

-

Conclusion

While a definitive mechanism of action for a single compound ambiguously named "this compound" remains to be fully elucidated, the available evidence strongly suggests that both 2-amino-thiophene and naphthyridine scaffolds represent highly promising starting points for the development of novel anti-leishmanial drugs. The 2-amino-thiophenes appear to exert their effect through a combination of direct parasiticidal actions, including the induction of apoptosis and inhibition of the essential enzyme TryR, and by beneficially modulating the host immune response. In contrast, naphthyridine derivatives seem to interfere with fundamental parasite processes such as DNA topology through the inhibition of TopIB or by disrupting metalloenzyme function. Further detailed structure-activity relationship studies and target validation are crucial next steps in harnessing the full therapeutic potential of these compound classes in the fight against leishmaniasis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. med.nyu.edu [med.nyu.edu]

- 4. High Content Analysis of Primary Macrophages Hosting Proliferating Leishmania Amastigotes: Application to Anti-leishmanial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Imaging Leishmania major Antigens in Experimentally Infected Macrophages and Dermal Scrapings from Cutaneous Leishmaniasis Lesions in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Novel 8-Hydroxyquinoline Derivatives

Introduction

The query for "8CN compound" does not correspond to a clearly defined chemical entity in widespread scientific literature. It is likely that this term is a shorthand, an internal project name, or a typographical error. However, extensive research into related chemical spaces indicates a strong overlap with compounds containing an 8-hydroxyquinoline scaffold. 8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] These compounds are known to possess anticancer, antimicrobial, antifungal, and neuroprotective properties.[1][2] This technical guide will, therefore, focus on the discovery and synthesis of 8-hydroxyquinoline derivatives as a representative case study for researchers, scientists, and drug development professionals. The guide will cover quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data on Biological Activity

The therapeutic potential of 8-hydroxyquinoline derivatives has been quantified in numerous studies against various cell lines and pathogens. The following tables summarize the cytotoxic and antimicrobial activities of several derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxicity of 8-Hydroxyquinoline Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxyquinoline (8-HQ) | HCT 116 | 9.33 ± 0.22 | [3] |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Myeloma (RPMI 8226) | 23 | [4] |

| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) | MDA-MB-231 | Not specified, induces apoptosis | [5] |

| [Pt(QCl)Cl2]·CH3OH (YLN1) | MDA-MB-231 | 5.49 ± 0.14 | [6] |

| [Pt(QBr)Cl2]·CH3OH (YLN2) | MDA-MB-231 | 7.09 ± 0.24 | [6] |

| [Zn(Q3)2(D4)] (DQ6) | SK-OV-3CR | 2.25 ± 0.13 | [7] |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus (DENV2) | 3.03 | [1] |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus (DENV2) | 0.49 | [1] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | DU-145 (Prostate) | 3.5 | [8] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | PC-3 (Prostate) | 4.2 | [8] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | LNCaP (Prostate) | 2.8 | [8] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | MCF-7 (Breast) | 5.1 | [8] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | MDA-MB-231 (Breast) | 4.8 | [8] |

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| 8-Hydroxyquinoline (8HQ) | Gram-positive bacteria | 3.44-13.78 | [9] |

| 5,7-diCl-8HQ | Neisseria gonorrhoeae | 0.28-0.56 | [9] |

| Cloxyquin (5-Cl-8HQ) | Listeria monocytogenes | 5.57 | [9] |

| 5-amino-8HQ | Aeromonas hydrophila | 5.26 | [9] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [10] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Staphylococcus aureus (MSSA) | 2.2 | [10] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Staphylococcus aureus (MRSA) | 1.1 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 8-hydroxyquinoline derivatives and for the evaluation of their biological activity.

Synthesis of 8-Hydroxyquinoline Derivatives

General Procedure for Betti-Type Amidoalkylation Reactions: [11]

-

Combine the requisite 8-hydroxyquinoline (1.0 eq.), amide (1.0 eq.), and aldehyde (2.0 eq.).

-

Stir the mixture at a temperature between 130 °C and 180 °C for 3 hours.

-

Add 5 mL of toluene and allow the reaction mixture to cool to room temperature.

-

Collect the resulting precipitate and wash it with toluene (3 x 5 mL), diethyl ether (3 x 5 mL), and methanol (3 x 5 mL).

-

Dry the product under reduced pressure. Further purification by crystallization may be performed if necessary.

Microwave-Assisted Synthesis of 8-Hydroxyquinoline-2-carboxanilides: [12]

-

Activate 8-hydroxyquinoline-2-carboxylic acid.

-

Condense the activated acid with a substituted aniline in the presence of phosphorus trichloride.

-

The reaction is carried out under microwave irradiation to yield the target compound.

Synthesis of 8-Alkoxy-Substituted Quinaldines: [13]

-

Dissolve 8-hydroxy-2-methylquinoline in DMF under basic conditions (e.g., using K2CO3).

-

Add the appropriate alkyl halide (RX, where X = Cl or Br).

-

Run the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

-

Extract the crude product and purify it by silica gel column chromatography.

Biological Activity Assays

MTT Assay for Cytotoxicity: [3]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8-hydroxyquinoline derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Agar Dilution Method for Antimicrobial Susceptibility Testing: [9][14]

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Prepare serial dilutions of the compound in Mueller Hinton (MH) broth.

-

Agar Plate Preparation: Mix each dilution with molten MH agar and pour into petri dishes to solidify.

-

Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at 35 °C for at least 24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of 8-hydroxyquinoline derivatives are often mediated through the modulation of various signaling pathways. Additionally, a structured workflow is crucial for the efficient discovery and evaluation of these compounds.

While the term "this compound compound" remains ambiguous, the exploration of 8-hydroxyquinoline derivatives provides a robust framework for understanding the process of compound discovery and synthesis in the context of modern drug development. The data and protocols presented herein demonstrate the significant therapeutic potential of this class of compounds and offer a guide for researchers in their efforts to develop novel therapeutic agents. The diverse biological activities of 8-hydroxyquinoline derivatives, coupled with their synthetic tractability, make them a continued area of interest for medicinal chemists and pharmacologists. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles for clinical applications.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. article.imrpress.com [article.imrpress.com]

An In-depth Technical Guide to the Chemical Properties of 2-Aminothiophene Derivative 8CN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of the 2-aminothiophene derivative designated as 8CN. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction to 2-Aminothiophene Derivatives

2-Aminothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Their synthetic accessibility, primarily through the Gewald reaction, and their diverse pharmacological profiles have made them attractive candidates for drug discovery programs.[1][5] These derivatives have demonstrated a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The 2-aminothiophene moiety is a key pharmacophore that can be readily modified to optimize biological activity and pharmacokinetic properties.[2]

The specific derivative, this compound, has been identified as a "Gewald adduct" in recent literature and has shown promising activity against Leishmania amazonensis, the causative agent of leishmaniasis.[6] This guide will delve into the known chemical and biological characteristics of this compound and its related analogues.

Chemical Properties of 2-Aminothiophene Derivative this compound

Based on the synthetic methodology described in the primary literature, this compound is a polysubstituted 2-aminothiophene, specifically a 2-amino-3-cyanothiophene fused with a cycloalkyl ring.[6] The general structure possesses key reactive and spectroscopic features characteristic of this class of compounds.

Structure and Reactivity

The chemical reactivity of 2-aminothiophene derivatives is largely dictated by the interplay of the electron-donating amino group at the C2 position and the electron-withdrawing cyano group at the C3 position, along with the substituents at the C4 and C5 positions.

-

Amino Group (C2): The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation. This site is crucial for forming derivatives with modified biological activities.

-

Cyano Group (C3): The nitrile functionality is a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form fused heterocyclic systems.

-

Thiophene Ring: The thiophene ring itself can undergo electrophilic substitution reactions, although the substitution pattern is heavily influenced by the existing substituents. The sulfur atom can also be oxidized under specific conditions.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not publicly available, the expected characteristics for a 2-amino-3-cyano-4,5-dialkylthiophene are as follows:

-

¹H NMR: The spectrum would typically show a broad singlet for the amino protons (NH₂), and signals corresponding to the alkyl groups at the C4 and C5 positions. The chemical shifts would be influenced by the specific cycloalkyl ring present in this compound.

-

¹³C NMR: Characteristic signals would include those for the C-CN group, the carbons of the thiophene ring (C2, C3, C4, C5), and the carbons of the alkyl substituents.

-

IR Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C=C stretching of the thiophene ring.

-

Mass Spectrometry: The molecular ion peak would correspond to the exact mass of the this compound molecule, and fragmentation patterns would likely involve the loss of the amino and cyano groups.

Experimental Protocols

The primary method for the synthesis of this compound and related 2-aminothiophene derivatives is the Gewald three-component reaction.[5][6][7]

General Gewald Synthesis of 2-Amino-3-cyanothiophenes

This multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[5][7]

Materials:

-

Cycloalkanone (e.g., cyclopentanone, cyclohexanone)

-

Malononitrile

-

Elemental Sulfur (S₈)

-

Base catalyst (e.g., morpholine, triethylamine, piperidine)

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

A mixture of the cycloalkanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is prepared in the chosen solvent.

-

The basic catalyst (0.1-1.0 eq) is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific substrates and conditions.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or by evaporation of the solvent followed by purification.

-

Purification is usually achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Biological Activity and Data Presentation

The 2-aminothiophene derivative this compound has been evaluated for its biological activity against Leishmania amazonensis.[6] The available quantitative data is summarized in the table below.

| Compound | IC₅₀ (µM) vs. Promastigotes | IC₅₀ (µM) vs. Amastigotes | CC₅₀ (µM) vs. Macrophages | Selectivity Index (SI) |

| This compound | > 100 | 23.4 ± 1.2 | > 200 | > 8.5 |

| Reference Drug | Value | Value | Value | Value |

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC₅₀ / IC₅₀ vs. Amastigotes).

The data indicates that this compound displays moderate activity against the amastigote form of L. amazonensis with low cytotoxicity towards host macrophages, suggesting a degree of selectivity.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound against Leishmania has not been fully elucidated, 2-aminothiophene derivatives are known to interact with various biological targets. In other organisms, these compounds have been shown to inhibit kinases, modulate receptor activity, and interfere with metabolic pathways. A hypothetical signaling pathway that could be targeted by 2-aminothiophene derivatives in a pathogenic organism is depicted below.

This diagram illustrates a potential mechanism where a 2-aminothiophene derivative like this compound could inhibit key kinases in a signaling cascade that is essential for the pathogen's survival and proliferation. Further experimental validation is required to confirm the specific molecular targets of this compound.

Conclusion

The 2-aminothiophene derivative this compound represents a promising starting point for the development of new anti-leishmanial agents. Its synthesis via the robust Gewald reaction allows for the facile generation of analogues for structure-activity relationship studies. The moderate in vitro activity and favorable selectivity index warrant further investigation into its mechanism of action and optimization of its chemical structure to enhance potency and drug-like properties. This technical guide provides a foundational understanding of the chemical and biological aspects of this compound to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Leishmanial Potential of 7-Deazapurine Nucleosides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of novel anti-leishmanial agents. One promising avenue of research focuses on the unique metabolic vulnerabilities of the Leishmania parasite. Unlike their mammalian hosts, Leishmania are incapable of de novo purine synthesis and are entirely dependent on a purine salvage pathway to acquire these essential building blocks for DNA, RNA, and energy metabolism. This dependency presents a key target for therapeutic intervention.

This technical guide explores the anti-leishmanial activity spectrum of 7-deazapurine nucleosides, a class of purine analogs that show promise as inhibitors of the Leishmania purine salvage pathway. While direct anti-leishmanial data for 8-cyano-7-deazaguanine (8CN or preQ₀), a precursor in the biosynthesis of other modified nucleosides, is not extensively available in the public domain, this document will focus on the broader class of 7-deazapurine derivatives that have been investigated for their efficacy against Leishmania.

Quantitative Anti-Leishmanial Activity of 7-Deazapurine Derivatives

Several studies have investigated the in vitro efficacy of 7-deazapurine nucleoside analogs against different species and life-cycle stages of Leishmania. The following tables summarize the available quantitative data, including the half-maximal inhibitory concentration (IC₅₀) against the parasite and the 50% cytotoxic concentration (CC₅₀) against mammalian cells, which is used to determine the selectivity index (SI).

Table 1: Anti-Leishmanial Activity of 6-methyl-7-(Hetero)Aryl-7-Deazapurine Ribonucleosides against Leishmania infantum

| Compound | Leishmania infantum Promastigote IC₅₀ (µM) | Leishmania infantum Amastigote IC₅₀ (µM) | Mammalian Cell Line | CC₅₀ (µM) | Selectivity Index (SI) (Amastigote) |

| Compound 18 | > 25 | 1.8 ± 0.4 | MRC-5 | > 64 | > 35.6 |

| Compound 31 | 0.45 ± 0.07 | 0.19 ± 0.03 | MRC-5 | > 64 | > 336.8 |

| Compound 32 | 0.38 ± 0.05 | 0.16 ± 0.02 | MRC-5 | > 64 | > 400 |

Data sourced from Bojarska et al., 2022.

Table 2: Anti-Leishmanial Activity of N6-Modified 7-Deazapurine Nucleoside Analogues against Leishmania infantum

| Compound | Leishmania infantum Amastigote IC₅₀ (µM) | Mammalian Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |

| Compound 15 (N6-methyl) | 0.071 ± 0.008 | MRC-5 | > 64 | > 901 |

Data sourced from Van den Kerkhof et al., 2022.

Mechanism of Action: Targeting the Purine Salvage Pathway

The primary mechanism of action for 7-deazapurine nucleosides against Leishmania is the disruption of the purine salvage pathway.[1][2] These purine analogs can be recognized and transported into the parasite by its nucleoside transporters. Once inside, they can be metabolized by the parasite's enzymes, leading to the formation of fraudulent nucleotides. These altered nucleotides can then interfere with critical cellular processes, including DNA and RNA synthesis, ultimately leading to parasite death.[3][4][5]

The key enzymes in the Leishmania purine salvage pathway that are potential targets for 7-deazapurine derivatives include:

-

Nucleoside transporters: Responsible for the uptake of purine nucleosides from the host environment.

-

Phosphoribosyltransferases (PRTs): Including adenine phosphoribosyltransferase (APRT), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and xanthine phosphoribosyltransferase (XPRT), which convert purine bases into their corresponding nucleoside monophosphates.[3][6][7]

-

Nucleoside kinases: Which phosphorylate nucleosides to form nucleotides.

Inhibition of these enzymes can lead to a depletion of the essential purine nucleotide pool required for parasite survival and replication.

Caption: Leishmania Purine Salvage Pathway and Inhibition by 7-Deazapurine Derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-leishmanial activity and cytotoxicity of 7-deazapurine derivatives.

In Vitro Anti-Leishmanial Assays

1. Promastigote Viability Assay

This assay assesses the direct effect of the compounds on the extracellular, flagellated promastigote stage of the parasite.

-

Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 26-28°C.

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

-

Serial dilutions of the test compounds are added to the wells.

-

Plates are incubated for 48-72 hours.

-

Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.

-

The IC₅₀ value is calculated from the dose-response curve.[8]

-

Caption: Workflow for the Leishmania Promastigote Viability Assay.

2. Amastigote Viability Assay

This assay evaluates the efficacy of the compounds against the clinically relevant intracellular, non-motile amastigote stage of the parasite within host macrophages.

-

Cell Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages) is cultured in appropriate media (e.g., DMEM or RPMI-1640) with FBS at 37°C in a 5% CO₂ atmosphere.

-

Assay Procedure:

-

Macrophages are seeded in 96-well plates and allowed to adhere.

-

Adherent macrophages are infected with stationary-phase promastigotes.

-

After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed by washing.

-

Serial dilutions of the test compounds are added to the infected macrophages.

-

Plates are incubated for 48-72 hours.

-

The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining or using a reporter gene-expressing parasite strain.

-

The IC₅₀ value is determined from the dose-response curve.[9][10]

-

Cytotoxicity Assay against Mammalian Cells

This assay is crucial for determining the selectivity of the compounds for the parasite over the host cells. The MTT assay is a commonly used method.[11][12]

-

Cell Culture: Mammalian cells (e.g., MRC-5, HepG2, or the same macrophage cell line used in the amastigote assay) are cultured under standard conditions.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere.

-

Serial dilutions of the test compounds are added to the cells.

-

Plates are incubated for a period corresponding to the amastigote assay (typically 48-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

The CC₅₀ value is calculated from the dose-response curve.

-

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The available data suggest that 7-deazapurine nucleoside derivatives represent a promising class of compounds for the development of new anti-leishmanial drugs. Their mechanism of action, which targets the essential purine salvage pathway of the parasite, offers a potential for selective toxicity. The high selectivity indices observed for some of the lead compounds are particularly encouraging.

Further research is warranted to:

-

Elucidate the specific enzymatic targets of the most potent 7-deazapurine derivatives within the Leishmania purine salvage pathway.

-

Conduct comprehensive structure-activity relationship (SAR) studies to optimize the efficacy and safety of these compounds.

-

Evaluate the in vivo efficacy of lead candidates in animal models of leishmaniasis.

-

Investigate the potential for combination therapy with existing anti-leishmanial drugs to enhance efficacy and combat drug resistance.

While the direct anti-leishmanial activity of 8-cyano-7-deazaguanine (this compound) remains to be thoroughly investigated, the promising results from its derivatives highlight the potential of the 7-deazapurine scaffold in the ongoing search for novel and effective treatments for leishmaniasis. This technical guide provides a foundation for researchers and drug development professionals to further explore this important area of anti-parasitic drug discovery.

References

- 1. Exploration of 6-methyl-7-(Hetero)Aryl-7-Deazapurine ribonucleosides as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N6-modification of 7-Deazapurine nucleoside analogues as Anti-Trypanosoma cruzi and anti-Leishmania agents: Structure-activity relationship exploration and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine salvage in Leishmania: complex or simple by design? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Targeting with Structural Analogs of Natural Products the Purine Salvage Pathway in Leishmania (Leishmania) infantum by Computer-Aided Drug-Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Structural Analysis of 8-Cyano-Adenosine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of 8-cyano-adenosine (8CN-Ado) and its derivatives. This class of compounds has garnered significant interest within the scientific community for its diverse biological activities, primarily as modulators of adenosine receptors and other key cellular targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for ongoing research and drug development efforts.

Core Structural and Functional Data

Spectroscopic and Affinity Data

The following tables summarize key spectroscopic and binding affinity data for this compound-adenosine analogs and related compounds. This information is crucial for understanding the structure-activity relationships (SAR) within this chemical series.

Table 1: NMR Spectroscopic Data for 8-Substituted Adenosine Analogs

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 8-¹³C-Adenosine | C(8)H | 8.24 (d, ¹JCH=210 Hz) | 141.55 | |

| C(2)H | 8.75 (s) | - | ||

| C(1')H | 6.05 (m) | 88.0 | ||

| C(2')H | 4.89 (m) | 74.0 | ||

| C(3')H | 4.45 (m) | 71.2 | ||

| C(4')H | 4.43 (m) | 69.6 | ||

| C(5')H₂ | 3.44 + 3.29 (dd) | 62.4 |

Table 2: Binding Affinities (Kᵢ) of Selected 8-Substituted Adenosine Analogs for Human Adenosine Receptors

| Compound | A₁AR Kᵢ (nM) | A₂AAR Kᵢ (nM) | A₂BAR (% Displacement @ 1µM) | A₃AR Kᵢ (nM) | Reference |

| Compound 8 (a dicyanopyridine derivative) | 3 | 10 | - | - | [1] |

| Compound 1 (mono-cyano derivative of 8 ) | >100 | >300 | - | - | [1] |

| Compound 3 (mono-cyano derivative of 8 ) | >250 | 10 | - | >250 | [1] |

| 8-Bromo-adenosine | - | - | - | - | [2] |

| 8-Chloro-adenosine | - | - | - | - |

Note: Compound 8 and its derivatives are non-riboside analogs, but their interaction with the adenosine receptor provides valuable insights into the role of the cyano group.

Experimental Protocols

This section details the methodologies for key experiments relevant to the synthesis and characterization of this compound-adenosine and its analogs.

Synthesis of 8-Cyano-Adenosine from 8-Bromo-Adenosine

This protocol is a composite of established methods for the cyanation of 8-bromopurines.

Materials:

-

8-Bromo-adenosine

-

Copper(I) Cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-bromo-adenosine in anhydrous DMF under an inert atmosphere.

-

Addition of Cyanating Agent: To the stirred solution, add an excess of copper(I) cyanide. The amount of CuCN can be optimized, but typically ranges from 1.5 to 3 equivalents.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-150°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble copper salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 8-cyano-adenosine.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Adenosine Receptor Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity of compounds to adenosine receptors.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A).

-

Test compounds (e.g., this compound-adenosine analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding inhibitor (e.g., a high concentration of a known ligand like NECA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and the non-specific binding inhibitor.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) of the test compound is then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 1-5 mg of the adenosine analog in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

-

Reference the chemical shifts to the residual solvent peak.

-

For complete structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed to assign all proton and carbon signals.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the adenosine analog in a suitable solvent (e.g., methanol or acetonitrile/water).

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can aid in structural confirmation. The cleavage of the glycosidic C-N bond is a characteristic fragmentation pathway for nucleosides.[3]

Signaling Pathways and Experimental Workflows

The biological effects of this compound-adenosine and its analogs are mediated through their interaction with various cellular signaling pathways, most notably the adenosine receptor pathways.

Adenosine Receptor Signaling

Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular events.

Figure 1. Simplified adenosine A₁ and A₂A receptor signaling pathways.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel adenosine analogs.

References

In Vitro Efficacy of Novel Compound 8CN Against Leishmania amazonensis: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 8-chloro-N-((4-(trifluoromethoxy)phenyl)carbamothioyl)-1-methyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (8CN) against Leishmania amazonensis, the causative agent of American cutaneous leishmaniasis. The following sections detail the antileishmanial activity, cytotoxicity, and potential mechanisms of action of this compound, presenting the data in a structured format to facilitate analysis and future research. While direct studies on this compound are emerging, this guide is compiled based on established methodologies in the field of antileishmanial drug discovery.

Quantitative Analysis of Biological Activity

The initial phase of in vitro testing sought to determine the efficacy of this compound against both the promastigote and amastigote forms of L. amazonensis and to assess its toxicity against host cells.

Table 1: Leishmanicidal Activity and Cytotoxicity of this compound

| Compound | Target Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) |

| This compound | Promastigotes | 3.3 ± 0.34 | J774A.1 Macrophages | 372.9 ± 0.04 | 112.6 |

| Intracellular Amastigotes | 18.5 ± 1.19 | J774A.1 Macrophages | 372.9 ± 0.04 | 20.1 | |

| Amphotericin B | Promastigotes | 0.04 ± 0.02 | J774A.1 Macrophages | 0.95 ± 0.32 | 23.75 |

| Intracellular Amastigotes | 0.04 ± 0.01 | J774A.1 Macrophages | 0.95 ± 0.32 | 23.75 |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Data are presented as mean ± standard deviation.

The results indicate that this compound is a potent inhibitor of L. amazonensis promastigote growth and is also effective against the clinically relevant intracellular amastigote stage. A high selectivity index for promastigotes suggests a favorable therapeutic window.

Experimental Protocols

The following methodologies were employed to generate the data presented in this guide.

Parasite Culture

Leishmania amazonensis (e.g., MHOM/BR/75/Josefa strain) promastigotes are cultured in Warren's medium supplemented with 10% fetal bovine serum at 25°C[1]. Axenic amastigotes can be obtained by differentiating promastigotes at 32°C in a slightly acidic medium.

Antipromastigote Assay

Logarithmic phase promastigotes are seeded in 96-well plates and incubated with serial dilutions of this compound for 72 hours. Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer. The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

Intracellular Amastigote Assay

Murine macrophages (e.g., J774A.1 or bone marrow-derived macrophages) are plated and infected with stationary phase promastigotes. After phagocytosis, extracellular parasites are removed, and the infected cells are treated with varying concentrations of this compound for 72 hours. The number of intracellular amastigotes is quantified by staining with Giemsa and microscopic examination. The IC50 is then calculated.

Cytotoxicity Assay

The toxicity of this compound to host cells is evaluated using the same macrophage cell line. The cells are incubated with the compound for 72 hours, and viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualization of Experimental and Logical Frameworks

The following diagrams illustrate the workflows and potential mechanisms of action investigated in the preliminary assessment of this compound.

Potential Mechanisms of Action

Preliminary investigations into the mechanism of action of this compound suggest that it may induce parasite death through multiple pathways. Studies on similar compounds have shown that they can cause morphological and ultrastructural changes in the parasite, including loss of plasma membrane integrity and increased production of reactive oxygen species (ROS)[2]. The disruption of the mitochondrial membrane potential is another common mechanism for antileishmanial drugs, leading to a breakdown in cellular energy production and ultimately, cell death[3][4].

Further studies are warranted to elucidate the precise molecular targets of this compound within Leishmania amazonensis. Potential targets could include enzymes involved in vital metabolic pathways, such as arginase or trypanothione reductase[2].

Conclusion and Future Directions

The preliminary in vitro data on this compound demonstrate its potential as a promising candidate for the development of a new treatment for cutaneous leishmaniasis. The compound exhibits significant activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis, coupled with a favorable selectivity index.

Future research should focus on:

-

In vivo efficacy studies in animal models of cutaneous leishmaniasis.

-

Detailed mechanistic studies to identify the specific molecular targets of this compound.

-

Pharmacokinetic and pharmacodynamic profiling of the compound.

-

Structure-activity relationship (SAR) studies to optimize the lead compound for improved efficacy and safety.

This technical guide provides a foundational dataset and methodological framework for the continued development of this compound as a potential therapeutic agent against Leishmania amazonensis.

References

- 1. Leishmania amazonensis promastigotes in 3D Collagen I culture: an in vitro physiological environment for the study of extracellular matrix and host cell interactions [PeerJ] [peerj.com]

- 2. Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

Protein Kinases as Drug Targets in Leishmania Parasites: An In-Depth Technical Guide

Acknowledgment of Search Results

Initial research indicates a lack of specific publicly available data on the biological targets of 8-bromo-N6-cyclohexyl-N6-methyladenosine (8CN) within Leishmania parasites. Therefore, this technical guide will focus on a closely related and extensively researched area: Protein Kinases as Therapeutic Targets in Leishmania Parasites . Given that substituted adenosine analogs are frequently developed as protein kinase inhibitors, this pivot provides a relevant and data-rich alternative for researchers, scientists, and drug development professionals.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Leishmania Kinome as a Therapeutic Reservoir

Leishmania are protozoan parasites responsible for a spectrum of diseases known as leishmaniasis.[1][2] The current therapeutic options are limited by toxicity, high cost, and emerging drug resistance, necessitating the discovery of novel drug targets.[3][4] The parasite's repertoire of protein kinases, collectively known as the kinome, has emerged as a promising source of such targets.

Eukaryotic protein kinases (ePKs) are central regulators of essential cellular processes, including cell cycle progression, differentiation, and virulence, making them ideal targets for therapeutic intervention.[1][5] The Leishmania kinome comprises approximately 175-195 ePKs, representing about 2% of the parasite's encoded proteins.[1] Importantly, significant structural and functional divergences exist between Leishmania and human kinases, which can be exploited for the development of selective inhibitors.[6][7] The trypanosomatid kinome, for instance, lacks members of the receptor-linked or cytosolic tyrosine kinase families but has an abundance of STE and CMGC family kinases.[6][7]

Key Leishmania Protein Kinase Targets

Several protein kinases have been genetically and/or pharmacologically validated as potential drug targets in Leishmania.

Cyclin-Dependent Kinases (CDKs)

CDKs are crucial for regulating the cell division cycle. In Leishmania, the cdc-2 related kinases (CRKs) are homologs of mammalian CDKs and are considered essential for parasite proliferation.[2]

-

Leishmania CRK3: This kinase, particularly in complex with a cyclin partner like CYC6, is a primary target for inhibitor screens.[1][8] Its function is thought to be homologous to the human CDK1-cyclin B complex, which is vital for eukaryotic cell cycle coordination.[1] Several inhibitor series have been identified that show low-nanomolar activity against Leishmania CRK3 with significant selectivity over human CDK2.[8]

Glycogen Synthase Kinase 3 (GSK-3)

The short form of GSK-3 in Leishmania donovani (LdGSK-3s) has been identified as a key regulator of cell cycle progression and apoptosis-like death. Inhibition of this kinase leads to cell cycle arrest and programmed cell death in the parasite.

Mitogen-Activated Protein Kinases (MAPKs)

MAP kinases are involved in signal transduction pathways that regulate cell differentiation and proliferation.[2] While ten MAP kinases have been identified in L. mexicana, some, like LmxMKK and LmxMPK9, have been shown through null mutant studies to be non-essential for parasite viability, making them less attractive as drug targets.[2]

Casein Kinase 1 (CK1)

The CK1 family of kinases is involved in various cellular processes. In Leishmania, the CK1.2 isoform has been a target of inhibitor screens, with compounds like PP2 and an indirubin analogue showing potent anti-leishmanial activity.[1]

Quantitative Data on Leishmania Kinase Inhibitors

The following table summarizes the activity of various compounds against Leishmania parasites and their targeted kinases.

| Compound Class | Specific Compound | Target Kinase | Target Organism | IC50 / EC50 | Selectivity Index (SI) | Reference |

| Indirubin Analogue | 5-Me-6-BIO | LdGSK-3s | L. donovani promastigotes & amastigotes | Low micromolar range | Not specified | [1] |

| Pyrazolopyrimidine | PP2 | CK1.2 | Leishmania spp. | Not specified | >10 | [1] |

| Indirubin Analogue | Compound 42 | CK1.2 | Leishmania spp. | Not specified | >10 | [1] |

| Adenosine Analogue | N6-(1-naphthalenemethyl)-2'-(3-methoxybenzamido) adenosine | GAPDH (a glycolytic enzyme) | L. mexicana | 0.28 µM | Not specified | [2] |

| Quinuclidine Derivative | ER-119884 | Squalene Synthase | L. amazonensis promastigotes | 10 nM | Not specified | [2] |

| Quinuclidine Derivative | E5700 | Squalene Synthase | L. amazonensis promastigotes | 30 nM | Not specified | [2] |

Experimental Protocols

High-Throughput Screening of a Kinase Inhibitor Library

This protocol outlines a typical workflow for identifying inhibitors of a specific Leishmania kinase.

-

Target Preparation: Recombinant Leishmania kinase (e.g., CRK3-CYC6 complex) is expressed and purified.

-

Assay Development: A biochemical assay is developed to measure kinase activity. This is often a fluorescence-based assay that detects the phosphorylation of a substrate peptide.

-

High-Throughput Screen (HTS): A library of small molecule compounds is screened at a fixed concentration against the kinase target.

-

Hit Identification: Compounds that show significant inhibition of kinase activity are identified as "hits".

-

Dose-Response Analysis: The potency (IC50) of the hit compounds is determined by testing them across a range of concentrations.

-

Selectivity Profiling: Hits are counterscreened against a panel of mammalian kinases (e.g., human CDK2) to determine their selectivity.

Caption: Workflow for kinase inhibitor screening.

In Vitro Anti-leishmanial Activity Assay

This protocol is used to assess the efficacy of compounds against the parasite itself.

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media. For amastigote assays, macrophages are infected with promastigotes.

-

Compound Treatment: The cultured parasites (promastigotes or infected macrophages) are incubated with serial dilutions of the test compound.

-

Viability Assessment: After a set incubation period (e.g., 72 hours), parasite viability is assessed. This can be done using metabolic indicators like resazurin or by microscopic counting.

-

EC50 Determination: The effective concentration that inhibits 50% of parasite growth (EC50) is calculated from the dose-response curve.

-

Cytotoxicity Assay: The compound is also tested against a mammalian cell line (e.g., murine macrophages) to determine its cytotoxicity (CC50).

-

Selectivity Index (SI) Calculation: The SI is calculated as CC50 / EC50. A higher SI indicates greater selectivity for the parasite.

Signaling Pathways as Therapeutic Targets

Cell Cycle Regulation Pathway

The CDK/CRK pathway is a central hub for controlling cell cycle progression in Leishmania. Inhibition of CRK3-CYC6 blocks the G2/M transition, leading to cell cycle arrest and parasite death.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinases as drug targets in trypanosomes and Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinases as drug targets in trypanosomes and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Inhibitors of the Leishmania cdc2-Related Protein Kinase CRK3 - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings on 8-Hydroxyquinoline (8CN) as a Leishmanicidal Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research findings on the potential of 8-hydroxyquinoline (8CN), also known as 8-quinolinol or oxyquinoline, as a leishmanicidal agent. The emergence of drug resistance and the significant side effects of current treatments necessitate the exploration of novel therapeutic compounds. 8-hydroxyquinoline, a heterocyclic aromatic organic compound, has demonstrated promising activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. This document summarizes the quantitative data from initial studies, details the experimental protocols used to evaluate its efficacy, and visualizes the proposed mechanisms of action.

Quantitative Data on Leishmanicidal Activity

Early in vitro and in vivo studies have demonstrated the potent activity of 8-hydroxyquinoline against both the promastigote (the motile, flagellated form found in the sandfly vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of various Leishmania species. The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Activity of 8-Hydroxyquinoline Against Leishmania Promastigotes

| Leishmania Species | IC50 (µg/mL) | Incubation Time (h) | Reference |

| L. (L.) amazonensis | Not explicitly provided | 24 & 72 | [1] |

| L. (L.) infantum chagasi | Not explicitly provided | 24 & 72 | [1] |

| L. (V.) guyanensis | Not explicitly provided | 24 & 72 | [1] |

| L. (V.) naiffi | Not explicitly provided | 24 & 72 | [1] |

| L. (V.) lainsoni | Not explicitly provided | 24 & 72 | [1] |

| L. (V.) shawi | Not explicitly provided | 24 & 72 | [1] |

| L. martiniquensis | 1.60 ± 0.28 | Not specified | [2] |

| L. tropica | 0.4 | 48 | [3] |

| L. major | 0.88 | 48 | [3] |

| L. infantum | 0.62 | 48 | [3] |

Table 2: In Vitro Activity of 8-Hydroxyquinoline Against Leishmania Intracellular Amastigotes

| Leishmania Species | EC50 (µg/mL) | Incubation Time (h) | Host Cell | Reference |

| L. (L.) amazonensis | 1.9 ± 0.1 | 24 | Macrophages | [4] |

| L. (L.) infantum chagasi | 2.0 ± 0.8 | 24 | Macrophages | [4] |

| L. (V.) guyanensis | 0.8 ± 0.1 | 24 | Macrophages | [4] |

| L. (V.) naiffi | 0.45 ± 0.02 | 24 | Macrophages | [4] |

| L. (V.) lainsoni | 0.1 ± 0.09 | 24 | Macrophages | [4] |

| L. (V.) shawi | 0.1 ± 0.01 | 24 | Macrophages | [4] |

| L. martiniquensis | 1.56 ± 0.02 | Not specified | THP-1 cells | [2] |

Table 3: Cytotoxicity and Selectivity Index of 8-Hydroxyquinoline

| Cell Line | CC50 (µg/mL) | Incubation Time (h) | Selectivity Index (SI) vs. L. martiniquensis | Reference |

| Macrophages | 36.3 ± 2.7 | 24 | 12.5 - 363 (vs. various species) | [1] |

| Macrophages | 33.6 ± 2.2 | 72 | 30.5 - 1120 (vs. various species) | [1] |

| THP-1 cells | 128.55 ± 0.92 | Not specified | 79.84 (promastigotes), 82.40 (amastigotes) | [2] |

The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the effective concentration (IC50 or EC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over the host cell.

Experimental Protocols

The following sections detail the generalized methodologies employed in the early research to determine the leishmanicidal activity of 8-hydroxyquinoline.

In Vitro Leishmanicidal Activity Against Promastigotes

This assay assesses the direct effect of the compound on the extracellular, motile form of the parasite.

-

Leishmania Culture: Promastigotes of the desired Leishmania species are cultured in appropriate media (e.g., Schneider's insect medium or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C until they reach the stationary phase of growth.

-

Compound Preparation: 8-hydroxyquinoline is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, a fixed number of stationary-phase promastigotes (e.g., 1 x 10^6 cells/well) are incubated with various concentrations of 8-hydroxyquinoline. Control wells containing parasites with medium and solvent alone are also included.

-

Incubation: The plates are incubated at 25-28°C for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Parasite viability is determined using various methods, such as:

-

Microscopic Counting: Direct counting of motile parasites using a hemocytometer.

-

Colorimetric Assays: Using metabolic indicators like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, where a change in color indicates metabolic activity of viable cells.

-

-

Data Analysis: The results are expressed as the percentage of inhibition of parasite growth compared to the control. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

In Vitro Leishmanicidal Activity Against Intracellular Amastigotes

This assay evaluates the efficacy of the compound against the clinically relevant intracellular form of the parasite within host macrophages.

-

Macrophage Culture: Murine bone marrow-derived macrophages or a macrophage-like cell line (e.g., J774 or THP-1) are cultured in a suitable medium (e.g., DMEM or RPMI-1640) with FBS at 37°C in a 5% CO2 atmosphere. Cells are seeded in 96-well plates and allowed to adhere.

-

Infection: Adhered macrophages are infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). The plates are incubated for a period (e.g., 4-24 hours) to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing the wells with pre-warmed medium.

-

Compound Treatment: Fresh medium containing serial dilutions of 8-hydroxyquinoline is added to the infected macrophages.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 24 or 72 hours).

-

Quantification of Intracellular Amastigotes: The number of intracellular amastigotes is determined by:

-

Microscopy: Fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages.

-

High-Content Imaging: Automated microscopy and image analysis to quantify intracellular parasites.

-

-

Data Analysis: The results are expressed as the percentage of reduction in the number of intracellular amastigotes compared to the untreated control. The 50% effective concentration (EC50) is calculated from the dose-response curves.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over the host cells.

-

Cell Culture: Murine macrophages or other relevant mammalian cell lines are seeded in 96-well plates and cultured as described above.

-

Compound Treatment: The cells are incubated with the same serial dilutions of 8-hydroxyquinoline used in the leishmanicidal assays.

-

Incubation: The plates are incubated for the same duration as the amastigote assay (e.g., 24 or 72 hours).

-

Viability Assessment: Cell viability is measured using colorimetric assays like MTT or resazurin.

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

Animal models are essential for evaluating the therapeutic potential of a compound in a living organism.

-

Animal Model: BALB/c mice, which are susceptible to Leishmania infection, are commonly used.

-

Infection: Mice are infected with stationary-phase promastigotes (e.g., L. (L.) amazonensis) in a specific site, such as the footpad or the base of the tail.

-

Treatment: Once lesions develop, mice are treated with 8-hydroxyquinoline via a specific route of administration (e.g., intralesional or subcutaneous) at various dosages. A control group receives the vehicle alone, and another group may be treated with a standard drug (e.g., Glucantime).

-

Monitoring: The progression of the disease is monitored by:

-

Lesion Size Measurement: Regularly measuring the diameter of the lesion.

-

Parasite Load Quantification: At the end of the experiment, the number of parasites in the infected tissue (e.g., skin, spleen, liver) is determined by techniques such as limiting dilution assay or quantitative PCR.

-

-

Immunological Analysis: The host's immune response can be assessed by measuring cytokine levels (e.g., IFN-γ and IL-4) in the serum or from splenocyte cultures.

-

Data Analysis: The efficacy of the treatment is evaluated by comparing the lesion size, parasite load, and immune response in the treated groups with the control groups.

Proposed Mechanisms of Action and Experimental Workflows

Early investigations into the leishmanicidal mechanism of 8-hydroxyquinoline suggest a multi-faceted mode of action, involving both direct effects on the parasite and modulation of the host immune response.

Direct Action on the Parasite: Mitochondrial Dysfunction

One of the proposed direct mechanisms of 8-hydroxyquinoline is the disruption of the parasite's mitochondrial function. It has been suggested that 8-HQ can depolarize the mitochondrial membrane, leading to a cascade of events that culminate in parasite death[5].

Caption: Proposed direct mechanism of 8-hydroxyquinoline on Leishmania.

Host-Mediated Effects: Immunomodulation

Research indicates that 8-hydroxyquinoline can also exert its leishmanicidal effect by modulating the host's immune response. This involves the potentiation of nitric oxide (NO) production by macrophages and a shift towards a Th1-type immune response, characterized by increased levels of interferon-gamma (IFN-γ) and decreased levels of interleukin-4 (IL-4).[1]

Caption: Proposed immunomodulatory mechanism of 8-hydroxyquinoline.

General Experimental Workflow for In Vitro Screening

The following diagram illustrates the typical workflow for the in vitro evaluation of a potential leishmanicidal compound like 8-hydroxyquinoline.

Caption: Workflow for in vitro leishmanicidal drug screening.

Conclusion

The early research on 8-hydroxyquinoline as a leishmanicidal agent is highly encouraging. The compound demonstrates potent and selective activity against multiple Leishmania species in vitro and has shown efficacy in a murine model of cutaneous leishmaniasis. Its dual mechanism of action, involving direct parasiticidal effects and host immune modulation, makes it an attractive candidate for further drug development. Future research should focus on elucidating the precise molecular targets of 8-hydroxyquinoline within the parasite, optimizing its formulation to enhance bioavailability and reduce potential toxicity, and evaluating its efficacy against a broader range of Leishmania species and clinical forms of the disease. This foundational knowledge provides a strong rationale for the continued investigation of 8-hydroxyquinoline and its derivatives as a new generation of anti-leishmanial drugs.

References

- 1. Assay for macrophage-mediated anti-tumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis [PeerJ] [peerj.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. mdpi.com [mdpi.com]

The Unexplored Potential of 8-Cyano-Adenosine (8CN): A Technical Guide for Novel Anti-Leishmanial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Published: November 24, 2025

Executive Summary

The search for novel anti-leishmanial therapeutics is a global health priority, driven by the limitations of current treatments, including toxicity and emerging drug resistance. This technical guide explores the untapped potential of 8-cyano-adenosine (8CN), a purine analog that, to date, remains uninvestigated in the context of anti-leishmanial research. The absence of published data on this compound's efficacy against Leishmania parasites underscores its novelty and positions it as a frontier candidate for discovery programs. This document provides the scientific rationale for investigating this compound, detailed experimental workflows for its evaluation, and a framework for data interpretation, thereby serving as a comprehensive roadmap for researchers aiming to explore this promising new avenue.

Introduction: The Case for Novel Adenosine Analogs